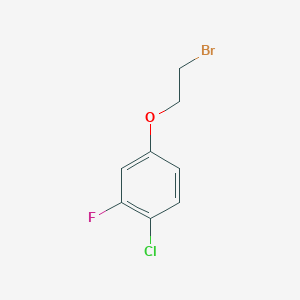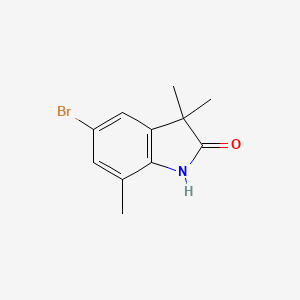![molecular formula C7H5F3INOS B1380089 2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol CAS No. 1448858-58-9](/img/structure/B1380089.png)
2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol is a useful research compound. Its molecular formula is C7H5F3INOS and its molecular weight is 335.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phenolic Compounds in Pharmacological Research
Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention due to their wide-ranging biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. Its role in modulating lipid metabolism and glucose in metabolic-related disorders underscores the potential of phenolic compounds in developing therapeutic agents for conditions such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental and Toxicological Studies
Studies on bromophenols, like 2,4,6-Tribromophenol, highlight the environmental persistence of phenolic derivatives and their significance in understanding environmental pollution and toxicology. These compounds serve as intermediates in the synthesis of brominated flame retardants and offer insights into the environmental behavior of hazardous substances (Koch & Sures, 2018).
Reactivity and Applications in Organic Synthesis
The reactivity of triazole derivatives, including those with thiogroup modifications, provides valuable insights into their use in fine chemical synthesis. These compounds have demonstrated significant antioxidant and antiradical activities, making them comparable to biogenic amino acids such as cysteine. Their chemical transformations open new avenues for synthesizing pharmacologically active molecules (Kaplaushenko, 2019).
Interaction with Proteins and Bioactive Compounds
The study of protein–phenolic interactions reveals how phenolic compounds affect the structural, functional, and nutritional properties of proteins. These interactions are crucial for developing food products with enhanced health benefits and understanding the bioavailability and metabolic pathways of phenolics in the human body (Ozdal, Çapanoğlu, & Altay, 2013).
Immunomodulatory and Anti-inflammatory Effects
Polyphenols have demonstrated significant immunomodulatory and anti-inflammatory effects by interacting with various cellular and molecular targets. Their ability to modulate immune responses and inhibit proinflammatory cytokines highlights their potential in treating chronic inflammatory diseases (Yahfoufi, Alsadi, Jambi, & Matar, 2018).
Propriétés
IUPAC Name |
2-amino-6-iodo-4-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INOS/c8-7(9,10)14-3-1-4(11)6(13)5(12)2-3/h1-2,13H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLLYHXTZLZBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)I)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
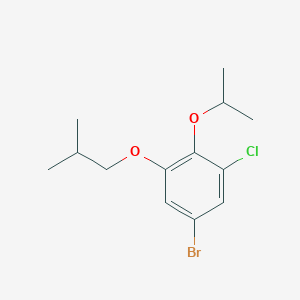

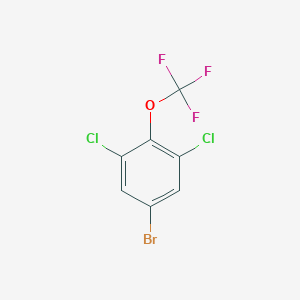
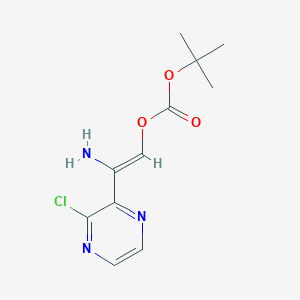
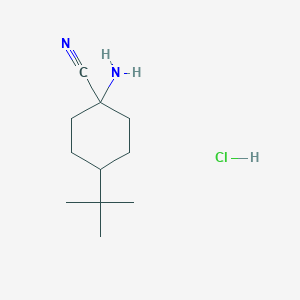
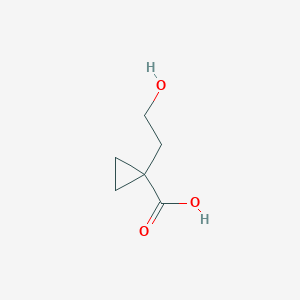
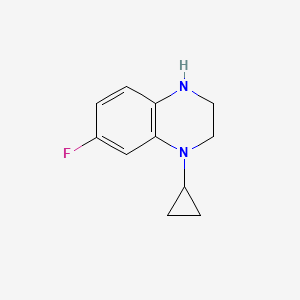
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)

